molecular formula C18H19ClN4O3 B3148731 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine CAS No. 65514-72-9

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine

Cat. No.: B3148731
CAS No.: 65514-72-9
M. Wt: 374.8 g/mol
InChI Key: AUVPMQOLBZFPLV-UHFFFAOYSA-N
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Description

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine is a useful research compound. Its molecular formula is C18H19ClN4O3 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine, also known as 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including antibacterial and antifungal properties, through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C13H9ClN2O4
  • Molecular Weight : 292.67 g/mol
  • CAS Number : 60091-87-4

The compound features a piperazine ring, which is a common motif in many bioactive compounds, contributing to its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5

Antifungal Activity

The compound also exhibits antifungal properties. Research has demonstrated that certain piperazine derivatives can inhibit fungal growth effectively:

  • Activity Against Fungi : The compound's derivatives demonstrated MIC values ranging from 16.69 to 78.23 µM against Candida albicans, showcasing their potential as antifungal agents .
Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive evaluation of various piperazine derivatives revealed that modifications on the phenyl ring significantly impacted their antimicrobial efficacy. The presence of electron-withdrawing groups enhanced the inhibitory action against both bacterial and fungal strains .
  • Structure-Activity Relationship (SAR) : Investigations into SAR showed that compounds with nitro and chloro substitutions exhibited stronger antibacterial activities compared to their unsubstituted counterparts . This suggests that further optimization of the chemical structure could yield even more potent derivatives.
  • In Vivo Studies : Preliminary in vivo studies indicated promising results for the use of piperazine derivatives in treating infections caused by resistant bacterial strains, highlighting their potential as therapeutic agents .

Properties

IUPAC Name

[2-(4-chloro-2-nitroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)18(24)14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)23(25)26/h2-7,12,20H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVPMQOLBZFPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652119
Record name [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65514-72-9
Record name [2-[(4-Chloro-2-nitrophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65514-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.